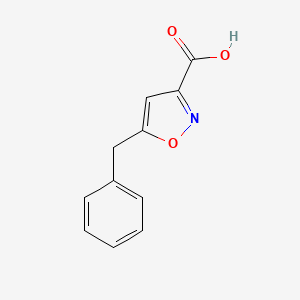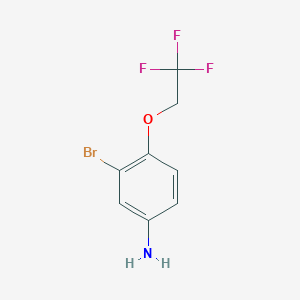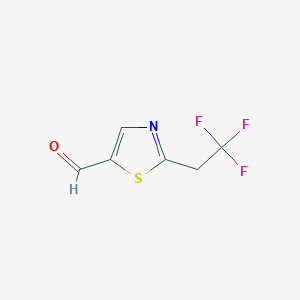
2-(2,2,2-Trifluoroethyl)-1,3-thiazole-5-carbaldehyde
Übersicht
Beschreibung
2,2,2-Trifluoroethyl compounds are a class of organic compounds that contain a trifluoroethyl group. This group consists of a two-carbon chain where one of the carbons is bonded to three fluorine atoms . These compounds are often used in the synthesis of pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of 2,2,2-trifluoroethyl compounds often involves the use of a trifluoroethanol precursor . For example, 2,2,2-trifluoroethanol can be synthesized by liquid phase catalytic hydrogenation of a compound . Another method involves the reaction of 1,1,1-trifluoro-2-chloroethane with ethylene glycol .
Molecular Structure Analysis
The molecular structure of 2,2,2-trifluoroethyl compounds is characterized by the presence of a two-carbon chain with one of the carbons bonded to three fluorine atoms . The exact structure can vary depending on the other groups attached to the molecule .
Chemical Reactions Analysis
2,2,2-Trifluoroethyl compounds can participate in a variety of chemical reactions. For example, they can undergo hydrogenation to form 2,2,2-trifluoroethanol . They can also react with other compounds to form ethers .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,2-trifluoroethyl compounds can vary depending on their specific structure. For example, 2,2,2-trifluoroethanol is a colorless, water-miscible liquid with a smell reminiscent of ethanol . It exhibits a stronger acidic character compared to ethanol due to the electronegativity of the trifluoromethyl group .
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Chemistry
Thiazole Derivatives Synthesis : 2-(2,2,2-Trifluoroethyl)-1,3-thiazole-5-carbaldehyde is a component in the synthesis of thiazole derivatives, which are used in materials chemistry. This includes the synthesis of symmetrically substituted thiazolo[5,4-d]thiazoles, relevant for their physicochemical properties and potential applications in materials science (Tokárová & Biathová, 2018).
Synthesis of Pyrazole Derivatives : The compound is involved in the synthesis of pyrazole derivatives, which have been explored for their potential antimicrobial activities. This highlights its role in creating compounds with possible biological applications (Bhat et al., 2016).
Production of Heterocycles : It acts as a synthon for producing new thiazole and pyrazoline heterocycles. These compounds are important in the study of antimicrobial, anti-inflammatory, and analgesic activities, demonstrating the compound's role in medicinal chemistry (Abdel-Wahab et al., 2012).
Chemical Transformations and Reactions
Cornforth Rearrangement : The compound is involved in chemical reactions like the Cornforth rearrangement, leading to the creation of novel compounds suitable for applications such as amino acid extraction (Prokhorova et al., 2010).
Creation of Biologically Active Fused Heterocycles : It is used in methods that create biologically active fused heterocycles, highlighting its importance in the development of new pharmaceuticals (Gaonkar & Rai, 2010).
Macrocyclic Antibiotic Synthesis : It contributes to the synthesis of macrocyclic antibiotics, which are crucial in the fight against bacterial infections (Okumura et al., 1998).
Development of Photophysical Properties : The compound plays a role in the development of push-pull chromophoric extended styryls, which have applications in photophysical properties research, such as fluorescence molecular rotors for viscosity sensing (Telore et al., 2015).
Photocatalytic C–C Bond Cleavage : It is involved in ligand-free photocatalytic C–C bond cleavage, demonstrating its utility in green chemistry applications (Yu et al., 2018).
Multi-Component Chemical Reactions : The compound is utilized in novel multi-component reactions for synthesizing fully substituted thiazoles, showing its versatility in complex chemical syntheses (Childers et al., 2013).
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoroethyl compounds can vary depending on their specific structure and the context in which they are used. For example, trifluoroethanol is often used as a co-solvent in experimental studies of peptides and proteins, where it can affect the solubility and stability of peptides .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NOS/c7-6(8,9)1-5-10-2-4(3-11)12-5/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWZNHZZNKPMJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethyl)-1,3-thiazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




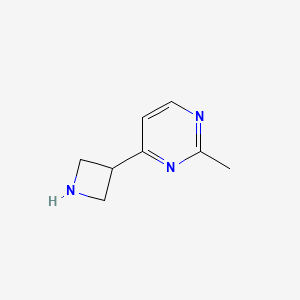


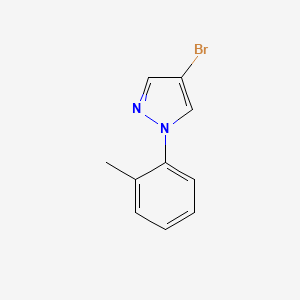
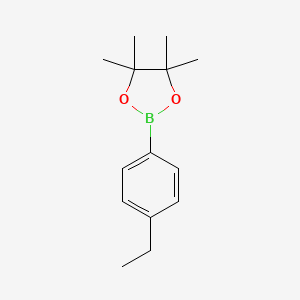
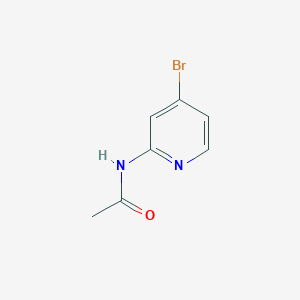
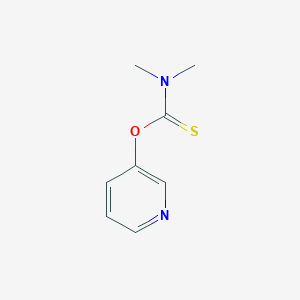
![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one](/img/structure/B1526738.png)


